[(2-Phenylethyl)carbamoyl]methyl 3,5-dimethoxybenzoate
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Overview
Description
“[(2-Phenylethyl)carbamoyl]methyl 3,5-dimethoxybenzoate” is a chemical compound with the CAS Number: 925159-24-6 . It has a molecular weight of 283.33 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is methyl 3- { [ (2-phenylethyl)amino]carbonyl}benzoate . The InChI Code is 1S/C17H17NO3/c1-21-17 (20)15-9-5-8-14 (12-15)16 (19)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3, (H,18,19) . The InChI key is BCCKIIRLHFEWLK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in its physical form . The compound’s molecular weight is 283.33 .Scientific Research Applications
Selective Insecticides
- Research shows that certain carbamoyl derivatives exhibit selective insecticidal properties, being toxic to insects but substantially less toxic to mammals. This suggests potential applications of “[(2-Phenylethyl)carbamoyl]methyl 3,5-dimethoxybenzoate” in the development of selective insecticides (Fahmy, Chiu, & Fukuto, 1974).
Agricultural Fungicides
- Studies have demonstrated the use of carbamoyl derivatives in agriculture for the prevention and control of fungal diseases. This implies potential use in developing fungicide formulations, enhancing their efficacy and reducing environmental toxicity (Campos et al., 2015).
Herbicide Development
- Carbamoyl derivatives have been studied for their potential use in herbicide formulations. The molecular structure of these compounds can be optimized to target specific weeds, contributing to more efficient and environmentally friendly herbicidal solutions (Mereiter, 2011).
Neurotransmitter Uptake Inhibitors
- Research into carbamoyl derivatives has identified their role as neurotransmitter uptake inhibitors. This suggests potential applications in the development of treatments for neurological disorders or as a tool for studying neurotransmitter dynamics (Mondeshka et al., 1990).
Pharmaceutical Analysis
- Carbamoyl derivatives are utilized in analytical methods for pharmaceutical compounds. They aid in the detection and quantification of various drugs, ensuring quality control and stability in pharmaceutical formulations (Al-Kurdi et al., 1999).
Safety and Hazards
properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-16-10-15(11-17(12-16)24-2)19(22)25-13-18(21)20-9-8-14-6-4-3-5-7-14/h3-7,10-12H,8-9,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVSZLJOVYMMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Phenylethyl)carbamoyl]methyl 3,5-dimethoxybenzoate |
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